methyl 3-ethynyl-5-methylpyridine-2-carboxylate
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Overview
Description
Methyl 3-ethynyl-5-methylpyridine-2-carboxylate is a chemical compound with the molecular formula C10H9NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes an ethynyl group and a methyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethynyl-5-methylpyridine-2-carboxylate typically involves the reaction of 3-ethynyl-5-methylpyridine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. The purification process involves techniques such as recrystallization and chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethynyl-5-methylpyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-ethynyl-5-methylpyridine-2-carboxylic acid.
Reduction: Formation of methyl 3-ethyl-5-methylpyridine-2-carboxylate.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-ethynyl-5-methylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-ethynyl-5-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-ethynylpyridine-2-carboxylate
- Methyl 5-methylpyridine-2-carboxylate
- Ethyl 3-ethynyl-5-methylpyridine-2-carboxylate
Uniqueness
Methyl 3-ethynyl-5-methylpyridine-2-carboxylate is unique due to the presence of both an ethynyl group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
2551117-45-2 |
---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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